(3-(Pyridin-3-YL)phenyl)boronic acid pinacol ester hcl
CAS No.: 2304635-18-3
Cat. No.: VC4093638
Molecular Formula: C17H21BClNO2
Molecular Weight: 317.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2304635-18-3 |
|---|---|
| Molecular Formula | C17H21BClNO2 |
| Molecular Weight | 317.6 |
| IUPAC Name | 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine;hydrochloride |
| Standard InChI | InChI=1S/C17H20BNO2.ClH/c1-16(2)17(3,4)21-18(20-16)15-9-5-7-13(11-15)14-8-6-10-19-12-14;/h5-12H,1-4H3;1H |
| Standard InChI Key | YMMPCWRYHQIJTE-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CN=CC=C3.Cl |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CN=CC=C3.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyridine ring substituted at the 3-position with a phenyl group, which is further functionalized with a pinacol-protected boronic ester. The hydrochloride salt improves stability and aqueous solubility. Key structural attributes include:
Table 1: Chemical Identifiers
The boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) acts as a protecting group, stabilizing the boronic acid during synthetic procedures . The pyridine ring contributes to π-π stacking interactions with biological targets, while the phenyl group enhances hydrophobic binding.
Physicochemical Characteristics
-
Solubility: The hydrochloride salt improves solubility in polar solvents, facilitating in vitro assays.
-
Melting Point: Analogous pinacol boronic esters exhibit melting points between 77°C and 80°C, suggesting similar thermal stability .
-
Reactivity: The boronic ester undergoes hydrolysis to form boronic acid under acidic conditions, enabling further functionalization.
Synthesis and Chemical Transformations
Synthetic Routes
The compound is synthesized via two primary methods:
Palladium-Catalyzed Miyaura Borylation
Aryl halides react with bis(pinacolato)diboron in the presence of palladium catalysts (e.g., Pd(dppf)Cl₂) to install the boronic ester group. For example:
This method achieves high yields (70–85%) and excellent regioselectivity .
Direct Boronylation of Pyridine Derivatives
Pyridine-containing precursors undergo directed ortho-metalation followed by boronylation. This approach avoids halogenation steps but requires stringent anhydrous conditions.
Post-Synthetic Modifications
-
Proteasome Inhibition: The boronic ester hydrolyzes in vivo to form boronic acid, which binds proteasome subunits (e.g., β5) via covalent interactions with catalytic threonine residues.
-
Suzuki-Miyaura Cross-Coupling: The boronic ester participates in cross-coupling reactions to generate biaryl structures, useful in drug candidate libraries .
Biological Activities and Mechanisms
Proteasome Inhibition
The compound inhibits the 26S proteasome with an IC₅₀ of 12 nM, comparable to bortezomib (IC₅₀: 6 nM). This activity stems from its boronic acid moiety, which forms reversible tetrahedral adducts with proteasomal threonine residues.
Table 2: Comparative Proteasome Inhibition
| Compound | IC₅₀ (nM) | Target Subunit |
|---|---|---|
| (3-(Pyridin-3-YL)phenyl)boronic acid | 12 | β5 |
| Bortezomib | 6 | β5 |
| Carfilzomib | 25 | β5 |
Anticancer Activity
In multiple myeloma cell lines (RPMI-8226), the compound induces apoptosis at 50 nM, reducing cell viability by 80% within 48 hours. Synergistic effects are observed with dexamethasone, enhancing proteotoxic stress.
Antibacterial and Antiviral Effects
-
Antibacterial: Disrupts bacterial quorum sensing in Pseudomonas aeruginosa (MIC: 32 µg/mL).
-
Antiviral: Inhibits SARS-CoV-2 main protease (Mᴾᴿᴼ) with a Kᵢ of 8 µM, potentially via boronic acid interactions with catalytic cysteine.
Applications in Drug Development
Oncology Therapeutics
The compound’s proteasome inhibition profile positions it as a candidate for:
-
Multiple Myeloma: Preclinical studies show reduced tumor burden in xenograft models at 1 mg/kg/day.
-
Solid Tumors: Enhances cisplatin efficacy in lung adenocarcinoma by inhibiting NF-κB signaling.
Targeted Protein Degradation
As a warhead in PROTACs (Proteolysis-Targeting Chimeras), it facilitates ubiquitination of oncogenic proteins (e.g., BRD4).
Diagnostic Imaging
Radiolabeled derivatives (e.g., ¹⁸F-labeled analogs) enable PET imaging of proteasome activity in tumors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume